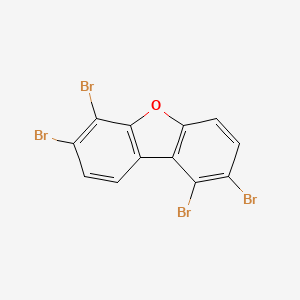

1,2,6,7-Tetrabromo-dibenzofuran

Description

Significance of Polybrominated Dibenzofurans as Environmental Contaminants in Academic Research

Polybrominated dibenzofurans are recognized as significant environmental contaminants and are classified as persistent organic pollutants (POPs). chemsrc.com Their presence in the environment is primarily linked to the production and thermal degradation of brominated flame retardants (BFRs), which are widely used in plastics, textiles, and electronic equipment. nih.govdiva-portal.org PBDFs can be formed as unintentional by-products during the manufacturing of BFRs or generated during the combustion or incineration of materials containing these flame retardants. researchgate.net

The environmental concern surrounding PBDFs stems from their structural analogy to polychlorinated dibenzo-p-dioxins (PCDDs) and PCDFs, commonly known as dioxins, which are known for their high toxicity. chemsrc.com Like their chlorinated counterparts, certain PBDF congeners are understood to elicit a similar spectrum of toxic effects. nih.gov Research has confirmed the presence of PBDFs in various environmental compartments, including air, sediment, soil, and aquatic biota. researchgate.netnih.gov Their detection in human adipose tissue and house dust indicates that human exposure is widespread. researchgate.netnih.gov Consequently, a joint World Health Organization (WHO) and United Nations Environment Programme (UNEP) consultation recommended the inclusion of brominated analogues of dioxin-like compounds into the Toxicity Equivalency Factor (TEF) scheme to better assess the risk to human health. nih.gov

Isomeric Complexity and the Specific Role of 1,2,6,7-Tetrabromo-dibenzofuran within Congener Profiles

The term "Polybrominated Dibenzofurans" does not refer to a single chemical but to a class of 135 different compounds, known as congeners. These congeners vary in the number (from one to eight) and position of bromine atoms on the dibenzofuran (B1670420) structure. This isomeric complexity presents a significant analytical challenge, as the toxic potential of each congener varies dramatically.

Scientific and regulatory focus has overwhelmingly been placed on congeners with bromine atoms in the 2, 3, 7, and 8 positions. nih.govnih.gov These "2,3,7,8-substituted" congeners are considered the most toxic, as they can bind to the aryl hydrocarbon receptor (AhR), initiating a cascade of toxic effects. nih.gov

Table 1: Number of Possible Isomers for Polybrominated Dibenzofurans (PBDFs) by Homologue Group

| Homologue Group | Number of Bromine Atoms | Number of Isomers |

|---|---|---|

| Monobromodibenzofuran (MoBDF) | 1 | 4 |

| Dibromodibenzofuran (DiBDF) | 2 | 16 |

| Tribromodibenzofuran (TrBDF) | 3 | 28 |

| Tetrabromodibenzofuran (TeBDF) | 4 | 38 |

| Pentabromodibenzofuran (PeBDF) | 5 | 28 |

| Hexabromodibenzofuran (HxBDF) | 6 | 16 |

| Heptabromodibenzofuran (HpBDF) | 7 | 4 |

| Octabromodibenzofuran (OBDF) | 8 | 1 |

| Total | | 135 |

This table illustrates the large number of individual PBDF congeners.

Current Research Landscape and Knowledge Gaps in Understanding this compound

The current research landscape for PBDFs is heavily skewed towards the congeners of highest toxicological concern. While extensive data exists on the occurrence and effects of 2,3,7,8-Tetrabromodibenzofuran (2,3,7,8-TeBDF), there is a significant lack of information specifically for the 1,2,6,7-TeBDF isomer.

The primary knowledge gaps include:

Environmental Occurrence and Levels: There is a scarcity of monitoring data that specifically reports concentrations of this compound in environmental matrices such as soil, water, air, or biota. Its presence is often masked within the "total Tetrabromodibenzofuran" concentration, if reported at all.

Formation Pathways: While general formation mechanisms for PBDFs from the thermal degradation of BFRs are known, the specific pathways and conditions that might favor the formation of the 1,2,6,7-isomer over other tetrabrominated isomers are not well understood. nih.govdiva-portal.org

Toxicological Profile: Without targeted toxicological studies, the potential for this compound to cause adverse health effects remains unknown. It is generally assumed to be less toxic than its 2,3,7,8-substituted counterpart, but this is an inference based on structure-activity relationships rather than direct experimental evidence.

Analytical Standards: The availability of certified analytical standards is crucial for accurate congener-specific quantification. While standards for the most toxic congeners are readily available, those for less-studied isomers like this compound may be less common, further hampering research efforts. nih.gov

Table 2: List of Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| This compound | 1,2,6,7-TeBDF |

| 2,3,7,8-Tetrabromodibenzofuran | 2,3,7,8-TeBDF |

| Polybrominated Dibenzofurans | PBDFs |

| Polychlorinated Dibenzofurans | PCDFs |

| Polybrominated Dibenzo-p-dioxins | PBDDs |

| Polychlorinated Dibenzo-p-dioxins | PCDDs |

| Brominated Flame Retardants | BFRs |

| Monobromodibenzofuran | MoBDF |

| Dibromodibenzofuran | DiBDF |

| Tribromodibenzofuran | TrBDF |

| Tetrabromodibenzofuran | TeBDF |

| Pentabromodibenzofuran | PeBDF |

| Hexabromodibenzofuran | HxBDF |

| Heptabromodibenzofuran | HpBDF |

Structure

2D Structure

3D Structure

Properties

CAS No. |

617707-67-2 |

|---|---|

Molecular Formula |

C12H4Br4O |

Molecular Weight |

483.77 g/mol |

IUPAC Name |

1,2,6,7-tetrabromodibenzofuran |

InChI |

InChI=1S/C12H4Br4O/c13-6-3-4-8-9(10(6)15)5-1-2-7(14)11(16)12(5)17-8/h1-4H |

InChI Key |

RFWUANRLTQFAGC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C2=C1C3=C(O2)C=CC(=C3Br)Br)Br)Br |

Origin of Product |

United States |

Environmental Occurrence and Formation Mechanisms of 1,2,6,7 Tetrabromo Dibenzofuran

Anthropogenic Sources and Pathways of Polybrominated Dibenzofuran (B1670420) Formation

Polybrominated dibenzofurans (PBDFs), the chemical class to which 1,2,6,7-Tetrabromo-dibenzofuran belongs, are recognized environmental pollutants that share origins with their chlorinated analogs, the polychlorinated dibenzofurans (PCDFs). These compounds are inadvertently produced during combustion and can be present as byproducts in industrial chemicals. The primary pathways for their formation and release into the environment are linked to a range of human activities, from industrial manufacturing to waste disposal.

Unintentional Production in Industrial Thermal Processes

A significant route for the formation of this compound is through high-temperature industrial processes. In these settings, the necessary precursors—a carbon source, a bromine source, and often a catalyst—are present under conditions conducive to the formation of PBDD/Fs. These compounds can be formed either through precursor mechanisms, where brominated precursors are converted into PBDFs, or via de novo synthesis, where they are formed from elemental carbon, oxygen, and bromine.

Metallurgical processes have been identified as important sources of PBDD/Fs. nih.gov Operations such as iron ore sintering, steel production in electric arc furnaces, and secondary non-ferrous metal production can release these compounds. acs.org Studies have shown that PBDD/F levels from metallurgical processes can be markedly higher than those from combustion processes, underscoring the significance of these industrial sources. nih.gov

Table 1: PBDD/F Concentrations in Stack Gas from Industrial Thermal Processes

| Industrial Source Category | Mass Concentration (ng/Nm³) | TEQ Concentration (ng/Nm³) |

|---|---|---|

| Metallurgic Processes | 0.56 - 5.8 | 0.14 - 1.5 |

Source: Adapted from scientific studies on industrial stack gas emissions. nih.gov TEQ (Toxic Equivalency) is calculated using toxicity factors relative to the most toxic dioxin.

Waste incinerators are a well-documented source of halogenated dioxins and furans. nih.govukwin.org.uk The incineration of municipal solid waste (MSW) and industrial waste (IW) that contains brominated materials, such as plastics with flame retardants, provides the ideal conditions for PBDD/F formation. nih.govnih.gov Research indicates that industrial waste incinerators can produce PBDD/F concentrations significantly higher than those from municipal solid waste incinerators. nih.gov

The congener profiles of PBDD/Fs from incinerators can vary, but they are consistently identified in flue gas and fly ash. nih.govnih.gov The formation can occur both in the furnace and in post-combustion zones, where de novo synthesis on fly ash particles is a key mechanism. ukwin.org.uk Although comprehensive inventories often focus on the more studied chlorinated dioxins and furans, it is recognized that PBDD/Fs are co-emitted, with their formation sharing similar mechanisms. nih.gov

The global increase in electronic waste (e-waste) has created a significant source of PBDD/F pollution. who.intwikipedia.org E-waste is rich in brominated flame retardants (BFRs), which are used in plastic casings, circuit boards, and cables to prevent fires. mdpi.com Informal and crude e-waste recycling methods, such as open burning to recover valuable metals, are a major pathway for the formation and release of toxic compounds, including PBDD/Fs. researchgate.net

During these low-temperature, uncontrolled combustion processes, BFRs readily convert into PBDD/Fs. researchgate.net Consequently, extremely high concentrations of PBDD/Fs have been measured in the air, soil, and dust in and around e-waste dismantling areas. researchgate.netresearchgate.net Studies have shown that PBDFs are the dominant congeners in these environments, accounting for a high percentage of the total PBDD/F concentration. researchgate.net This indicates a direct link between the BFRs used in electronics and the resulting PBDD/F pollution.

Table 2: PBDD/F Concentrations in Environmental Samples from an E-waste Area

| Sample Matrix | PBDD/F Concentration Range |

|---|---|

| Ambient Air | 8,124 - 61,000 fg/m³ |

| Workshop Dust | 122 - 4,667 ng/kg |

Source: Data compiled from studies conducted in the Guiyu and Qingyuan e-waste dismantling regions in China. researchgate.netresearchgate.net

Thermal Degradation of Brominated Flame Retardants (BFRs)

The most direct pathway to the formation of this compound is the thermal breakdown of larger molecules containing bromine, specifically brominated flame retardants (BFRs). Under thermal stress, such as during incineration, recycling processes, or accidental fires, these compounds degrade and can rearrange to form PBDD/Fs. nih.gov

Polybrominated diphenyl ethers (PBDEs) are a major class of BFRs used extensively in electronics, furniture, and textiles. nih.gov Their chemical structure is very similar to that of PBDD/Fs, making them potent precursors. The thermal degradation of PBDEs can lead to the formation of PBDFs through an intramolecular cyclization reaction, where a C-O-C bridge is formed with the loss of bromine atoms. nih.gov

Studies have shown a strong correlation between the congener patterns of PBDEs in materials and the PBDD/Fs formed during their combustion, indicating that PBDEs act as direct precursors. High temperatures facilitate the loss of a bromine atom from an ortho position (a carbon atom next to the ether linkage), which is followed by the ring-closure step that generates the furan (B31954) structure. nih.gov This process explains the high levels of PBDFs found in emissions from the thermal processing of e-waste and other BFR-containing products.

Tetrabromobisphenol A (TBBPA) as a Precursor

Tetrabromobisphenol A (TBBPA), one of the most widely used brominated flame retardants (BFRs), has been identified as a significant precursor to the formation of polybrominated dibenzofurans (PBDFs), including the this compound congener. inchem.orgresearchgate.netwikipedia.org The thermal degradation of TBBPA, particularly during recycling processes and in the event of accidental fires, can lead to the generation of PBDFs. researchgate.netresearchgate.net

During the thermal decomposition of products containing TBBPA, such as electronic waste, the compound can undergo a series of reactions that result in the formation of brominated dibenzofurans. researchgate.net While TBBPA is primarily used as a reactive flame retardant, meaning it is chemically bound to the polymer matrix, it can also be used as an additive flame retardant, where it is not chemically bound. uml.edu In both forms, elevated temperatures can lead to its degradation and the subsequent formation of PBDD/Fs. researchgate.net Research has shown that the thermal treatment of TBBPA in both inert and oxidative atmospheres leads to its decomposition and the formation of various brominated products. researchgate.net

The following table summarizes the conditions under which TBBPA can act as a precursor to PBDF formation:

| Process | Conditions | Outcome |

| Thermal Degradation | High temperatures (e.g., during recycling or fires) | Formation of various PBDF congeners |

| Manufacturing | Impurities in commercial TBBPA products | Presence of PBDFs in the final product |

Photolytic Degradation of Brominated Organic Compounds

The photolytic degradation of brominated organic compounds, particularly brominated flame retardants, is another significant pathway for the formation of this compound in the environment. researchgate.netdiva-portal.org When products containing BFRs are exposed to sunlight, the ultraviolet (UV) radiation can induce chemical reactions that lead to the formation of PBDFs. diva-portal.orgnih.gov

This process often involves the debromination of higher brominated compounds, such as polybrominated diphenyl ethers (PBDEs), followed by intramolecular cyclization to form the dibenzofuran structure. diva-portal.orgresearchgate.net For example, the photolysis of decabromodiphenyl ether (DecaBDE) can lead to the formation of various PBDE congeners with fewer bromine atoms, as well as PBDFs. diva-portal.org The specific congeners formed depend on the reaction conditions and the structure of the parent BFR.

Studies have shown that the presence of bromine in a polymer matrix can accelerate the photooxidation of the polymer, which can influence the degradation of the BFR and the formation of byproducts. nih.gov The photolytic degradation of BFRs can occur in various environmental compartments, including soil, water, and air, contributing to the widespread presence of PBDFs. diva-portal.org

The table below outlines key aspects of the photolytic degradation process leading to PBDF formation:

| Factor | Description |

| Reactants | Brominated organic compounds (e.g., PBDEs, TBBPA) |

| Energy Source | Ultraviolet (UV) radiation from sunlight |

| Primary Mechanism | Reductive debromination followed by intramolecular cyclization |

| Environmental Media | Soil, water, air, and solid matrices like polymers |

Natural Formation Pathways of Brominated Dibenzofurans in Ecosystems

While anthropogenic activities are the primary source of polybrominated dibenzofurans in the environment, there is evidence to suggest that natural formation pathways may also contribute to their presence, particularly in marine ecosystems. researchgate.net

Biosynthesis from Bromophenols in Marine Environments

Certain marine organisms have been found to produce brominated organic compounds, including bromophenols. nih.gov These naturally occurring bromophenols can potentially serve as precursors for the biosynthesis of brominated dibenzofurans. researchgate.net It has been proposed that tri- and tetra-brominated dioxins and furans may be produced through biogenic formation from precursor pollutants in the marine environment. researchgate.net These compounds can then bioaccumulate in marine species. researchgate.net

The exact enzymatic pathways and microbial processes involved in the biosynthesis of brominated dibenzofurans from bromophenols in marine environments are still an area of active research. However, the presence of these compounds in samples from remote marine locations, far from direct anthropogenic sources, supports the hypothesis of natural formation.

Congener Profiles and Source Apportionment of Environmental Polybrominated Dibenzofurans

The analysis of congener profiles, which is the relative abundance of different PBDD/F congeners, is a powerful tool for identifying the sources of contamination in environmental samples. nih.gov Different sources of PBDFs, such as commercial BFR mixtures, combustion processes, and photolytic degradation, tend to have distinct congener patterns. researchgate.netaaqr.org

The presence of this compound in a sample, along with the relative concentrations of other tetrabromodibenzofuran isomers and other PBDD/F congeners, provides valuable information for source apportionment studies. nih.gov This information is critical for developing effective strategies to manage and mitigate the environmental impact of these persistent organic pollutants.

The following interactive table provides a simplified example of how congener profiles might differ between sources. Note that these are illustrative and actual profiles can be more complex.

| Congener | Source A (e.g., Commercial Mixture) | Source B (e.g., Combustion Byproduct) | Source C (e.g., Photodegradation Product) |

| 2,3,7,8-Tetrabromo-dibenzofuran | 15% | 30% | 10% |

| This compound | 5% | 10% | 25% |

| 1,3,7,9-Tetrabromo-dibenzofuran | 10% | 5% | 15% |

| Other PBDFs | 70% | 55% | 50% |

Analytical Methodologies for Characterization and Quantification of 1,2,6,7 Tetrabromo Dibenzofuran

Sample Collection and Preparation Protocols for Diverse Environmental Matrices

The initial steps of sampling and preparation are critical for obtaining reliable and representative quantitative data. The choice of protocol depends heavily on the specific environmental matrix being investigated.

The collection of samples from different environmental media requires specific techniques to ensure the integrity of the sample and accurately capture the target analytes.

Air: For ambient air monitoring, a common method involves using a high-volume sampler equipped with a glass fiber filter to capture particle-bound compounds, followed by a polyurethane foam (PUF) plug to adsorb compounds in the gas phase. epa.gov This is necessary because PBDFs, like their chlorinated counterparts, can be distributed between the gaseous and particle-adsorbed phases. epa.gov The filter and PUF are typically combined for a comprehensive analysis of the total concentration in the air. epa.gov

Soil and Sediment: Surface soil and sediment samples are generally collected from the top layer (e.g., 0-20 cm) using stainless steel shovels or corers. Samples are often composites of several subsamples from a defined area to ensure they are representative. In studies of e-waste recycling sites, soil, sediment, and workshop dust have been collected to characterize PBDD/F contamination. nih.gov Once collected, samples are typically stored in clean glass containers and frozen until analysis.

Water: Due to the hydrophobic nature of 1,2,6,7-TeBDF, it is expected to be found in very low concentrations in the aqueous phase and is more likely to be adsorbed to suspended particulate matter and sediments. Sampling of water, therefore, often involves collecting large volumes and subsequently filtering to separate the aqueous phase from suspended solids, with both phases being analyzed.

After collection, the samples undergo rigorous extraction and clean-up to isolate the target analytes from the complex sample matrix and remove interfering substances. The analysis of PBDD/Fs is often hampered by the presence of polybrominated diphenyl ethers (PBDEs), which can cause significant interference. researchgate.net

Extraction:

Soxhlet extraction is a widely used technique for solid samples like soil, sediment, and dust. env.go.jpresearchgate.net The sample is placed in a thimble and continuously extracted with an organic solvent (e.g., toluene (B28343) or a hexane (B92381)/acetone mixture) for an extended period (e.g., 24 hours) to ensure efficient recovery of the analytes. env.go.jp

Superheated Water Extraction (SWE): This technique has been applied to extract pesticides from soil and sediment and represents a potential method for PBDFs. nih.gov It uses water at elevated temperatures (e.g., 120-180°C) and pressures to extract organic compounds. nih.gov

Clean-up: A multi-step clean-up procedure is essential to remove co-extracted compounds that could interfere with the analysis. This typically involves several column chromatography steps. researchgate.netnih.gov

Multi-layer Silica (B1680970) Gel Columns: These columns, often containing layers of acidic, basic, and neutral silica gel, are used to remove bulk organic interferences. researchgate.netenv.go.jp

Florisil Columns: A key step in PBDD/F analysis is the separation from PBDEs. Florisil column chromatography has been reported to be highly effective for this purpose, allowing for an almost complete separation of PBDEs from PBDD/Fs without significant loss of the target analytes. env.go.jpresearchgate.net

Activated Carbon Columns: Chromatography on activated carbon dispersed on silica gel or another support is used to separate planar molecules like PBDFs from non-planar compounds. researchgate.netenv.go.jp The planar compounds are strongly adsorbed to the carbon and can be selectively eluted.

Gel Permeation Chromatography (GPC): GPC is a size-exclusion chromatography technique used to remove high-molecular-weight interferences such as lipids from biological samples or polymeric material from plastics. researchgate.net

The following table summarizes common extraction and clean-up techniques used for PBDF analysis.

| Technique | Purpose | Matrix Applicability | Reference |

| Extraction | |||

| Soxhlet Extraction | Extraction of semi-volatile organic compounds from solid matrices. | Soil, Sediment, Dust, Fly Ash | env.go.jpresearchgate.net |

| Superheated Water Extraction | Extraction of organic compounds using superheated water. | Soil, Sediment | nih.gov |

| Clean-up | |||

| Multi-layer Silica Column | Removal of polar and nonpolar interferences. | Various Environmental Samples | researchgate.netenv.go.jp |

| Florisil Column | Separation of PBDFs from interfering PBDEs. | Various Environmental Samples | env.go.jpresearchgate.net |

| Activated Carbon Column | Fractionation based on molecular planarity. | Various Environmental Samples | researchgate.netenv.go.jp |

| Gel Permeation Chromatography (GPC) | Removal of high-molecular-weight interferences (e.g., lipids, polymers). | Biota, Plastics | researchgate.net |

Chromatographic Separation Techniques

Chromatography is employed to separate the individual PBDD/F congeners from each other before they are introduced into the mass spectrometer.

High-resolution gas chromatography (HRGC) is the standard technique for separating PBDD/F congeners. epa.govnih.gov The choice of GC column and operating conditions is critical for achieving the necessary resolution.

Column Selection: Due to the thermal lability of higher brominated compounds, shorter GC columns (e.g., 18 m) with a thin film thickness (e.g., 0.10 µm) are often preferred. researchgate.net This minimizes the transit time of the analytes through the column, reducing the risk of thermal degradation while still providing adequate separation. researchgate.net

Comprehensive Two-Dimensional Gas Chromatography (GCxGC): For extremely complex samples, such as those from fire debris, comprehensive two-dimensional gas chromatography (GCxGC) coupled with time-of-flight mass spectrometry (TOFMS) offers superior separation power. mcmaster.canih.gov This technique uses two different columns in series, providing a much higher peak capacity and allowing for the separation of congeners that might co-elute in a single-column setup. usda.gov GCxGC is particularly beneficial for identifying compound classes as they group together in the two-dimensional chromatogram. mcmaster.ca

While GC is the primary separation technique, HPLC plays a crucial role, particularly in sample clean-up.

HPLC in Clean-up: Multi-dimensional HPLC systems have been developed for the effective clean-up and fractionation of samples prior to GC-MS analysis. researchgate.net A system using a combination of a graphitized carbon column and a pyrenyl silica column has been shown to successfully separate PBDD/Fs from other related compounds. researchgate.net GPC, a form of HPLC, can also be coupled online with a subsequent HPLC column for automated clean-up and analysis of flame retardants in polymer extracts. researchgate.net

UHPLC vs. HPLC: Ultra-high-performance liquid chromatography (UHPLC) utilizes columns with smaller particle sizes (typically <2 µm) compared to conventional HPLC (3-5 µm). nih.govnih.gov This allows for faster analyses, higher resolution, and reduced solvent consumption. nih.gov While primarily discussed in the context of other analytes, the principles of UHPLC—offering more efficient separations in shorter times—make it a promising technique for high-throughput clean-up steps in PBDD/F analysis. nih.govnih.gov

Mass Spectrometric Detection and Quantification

Mass spectrometry (MS) is the definitive detection technique for PBDD/Fs, providing the required selectivity and sensitivity for quantification at ultra-trace levels.

High-Resolution Mass Spectrometry (HRMS): High-resolution magnetic sector mass spectrometers are traditionally considered the gold standard for dioxin and furan (B31954) analysis. nih.gov Operating at a resolving power of >10,000, HRMS can distinguish between the exact mass of the target analyte and interfering ions of the same nominal mass. env.go.jp Detection is typically performed in the selected ion monitoring (SIM) mode, where the instrument is set to detect only the specific m/z values characteristic of the target PBDD/F congeners and their isotopically labeled internal standards. env.go.jp

Time-of-Flight Mass Spectrometry (TOFMS): TOFMS, especially when coupled with GCxGC, is a powerful alternative to magnetic sector instruments. nih.govusda.gov It offers high-resolution capabilities and the advantage of acquiring full-spectrum data, which aids in the identification of unknown compounds. usda.gov

Tandem Mass Spectrometry (MS/MS): Gas chromatography coupled with a triple quadrupole tandem mass spectrometer (GC-MS/MS) offers high selectivity and sensitivity through the monitoring of specific multiple reaction monitoring (MRM) transitions. researchgate.netwaters.com This technique, particularly when using a soft ionization source like atmospheric pressure gas chromatography (APGC), can effectively analyze complex mixtures of halogenated compounds, including mixed bromo-chloro congeners. waters.com

The following table outlines key parameters for the mass spectrometric detection of PBDFs.

| Parameter | Technique | Typical Value/Mode | Purpose | Reference |

| Instrument | HRGC-HRMS | Magnetic Sector | High-resolution, high-selectivity quantification. | env.go.jpnih.gov |

| GCxGC-HRTOFMS | Time-of-Flight | High separation power and full-spectrum acquisition for complex samples. | nih.govusda.gov | |

| APGC-MS/MS | Triple Quadrupole | High selectivity and sensitivity for complex mixtures via MRM. | waters.com | |

| Ionization Mode | Electron Impact (EI) | 70 eV | Standard, robust ionization for GC-MS. | env.go.jp |

| Resolution | HRMS | > 10,000 (10% valley) | To separate target analyte ions from isobaric interferences. | env.go.jp |

| Detection Mode | Selected Ion Monitoring (SIM) | Monitoring 2-4 characteristic ions per congener group. | Maximizes sensitivity and selectivity for target compounds. | env.go.jp |

| Multiple Reaction Monitoring (MRM) | Monitoring specific precursor → product ion transitions. | High selectivity by isolating a specific fragmentation pathway. | waters.com | |

| Quantification | Isotope Dilution | Using ¹³C-labeled internal standards. | Corrects for analyte losses during sample preparation and analysis. | env.go.jpresearchgate.net |

High-Resolution Mass Spectrometry (HRMS) for Sensitivity and Selectivity

High-resolution mass spectrometry (HRMS) is a cornerstone in the analysis of 1,2,6,7-TeBDF and other polybrominated dibenzofurans (PBDFs). sccwrp.orgpublications.gc.canih.gov This technique offers the high resolving power necessary to differentiate the analyte of interest from interfering matrix components and other halogenated compounds that may have similar nominal masses. sccwrp.orgpublications.gc.ca By providing accurate mass measurements, HRMS allows for the determination of the elemental composition of an ion, which significantly enhances the confidence in compound identification. nih.gov

The coupling of high-resolution gas chromatography (HRGC) with HRMS (HRGC/HRMS) is a widely adopted method for the analysis of such compounds. publications.gc.canih.gov This combination leverages the separation capabilities of HRGC to resolve isomers and the high selectivity and sensitivity of HRMS for detection and quantification. publications.gc.canih.gov For instance, the Canadian Wildlife Service has utilized HRGC/HRMS for the determination of various polychlorinated and polybrominated compounds in wildlife tissues since the early 1980s. publications.gc.ca The process typically involves sample extraction, cleanup procedures to remove lipids and other interferences, and subsequent analysis by HRGC/HRMS. publications.gc.ca

Key HRMS Instruments:

Quadrupole Time-of-Flight (QTOF): These hybrid instruments offer fast acquisition rates and high sensitivity. sccwrp.org

Orbitrap: Known for its very high resolving power and mass accuracy. nih.gov

Fourier Transform Ion Cyclotron Resonance (FT-ICR): Provides the highest resolution and mass accuracy but is often limited by cost and user feasibility. nih.gov

Tandem Mass Spectrometry (MS/MS) and Negative Ion Chemical Ionization (NCI) Techniques

Tandem mass spectrometry (MS/MS) provides an additional layer of selectivity and is particularly useful for the analysis of complex samples. nih.govnih.govresearchgate.net In an MS/MS experiment, a specific precursor ion corresponding to the analyte of interest is selected, fragmented, and the resulting product ions are detected. This process, known as selected reaction monitoring (SRM), significantly reduces background noise and enhances the signal-to-noise ratio, leading to lower detection limits. nih.govresearchgate.net The fragmentation patterns observed in MS/MS can also provide valuable structural information, aiding in the differentiation of isomers. nih.gov

Negative ion chemical ionization (NCI) is an ionization technique that is highly sensitive for electronegative compounds like PBDFs. nih.govcapes.gov.br NCI often results in less fragmentation compared to electron ionization (EI), producing a strong molecular ion signal which is beneficial for quantification. nih.gov When combined with MS, and particularly MS/MS, NCI can provide excellent sensitivity and selectivity for the analysis of 1,2,6,7-TeBDF. nih.govresearchgate.net Studies comparing different ionization techniques have shown that GC-NCI/MS can offer the lowest method detection limits for many halogenated compounds. nih.gov

Isotope Dilution Mass Spectrometry for Accurate Quantification

Isotope dilution mass spectrometry (IDMS) is recognized as a primary method for achieving highly accurate and precise quantification of chemical compounds. nist.govnih.govresearchgate.netnih.gov This technique involves spiking the sample with a known amount of an isotopically labeled analog of the target analyte (e.g., ¹³C₁₂-1,2,6,7-TeBDF). nih.govnih.gov Because the labeled standard is chemically identical to the native analyte, it behaves similarly during sample preparation, extraction, and chromatographic analysis. nih.gov

By measuring the ratio of the native analyte to the isotopically labeled standard in the final extract, any losses that occur during the analytical procedure can be corrected for. nih.govresearchgate.net This makes IDMS a robust method that is less susceptible to matrix effects and variations in instrument response. nih.gov The use of IDMS is a cornerstone of many reference methods for the determination of dioxins and related compounds, ensuring the highest level of data quality and comparability across different laboratories and studies. nih.govepa.gov

Challenges in Analytical Determination and Quality Assurance/Quality Control (QA/QC)

Despite the advanced analytical techniques available, the determination of 1,2,6,7-TeBDF is not without its challenges. Ensuring the accuracy and reliability of the data requires rigorous quality assurance and quality control (QA/QC) protocols. nih.govfrontiersin.org

Interference from Co-eluting Polybrominated Compounds (e.g., PBDEs)

A significant challenge in the analysis of PBDFs is the potential for interference from other polybrominated compounds, particularly polybrominated diphenyl ethers (PBDEs). capes.gov.brnih.gov PBDEs are widely used as flame retardants and can be present in environmental and biological samples at much higher concentrations than PBDFs. pops.int Due to their structural similarities, some PBDE congeners can co-elute with PBDFs during chromatographic separation, leading to isobaric interference where both compounds have the same nominal mass. nih.gov

This interference can lead to an overestimation of the PBDF concentration. nih.gov High-resolution mass spectrometry can help to resolve some of these interferences if the mass difference between the interfering compounds is sufficient. However, in some cases, complete chromatographic separation is necessary to obtain accurate results. researchgate.net This highlights the importance of optimizing chromatographic conditions and potentially using multiple chromatographic columns with different selectivities to ensure the separation of target analytes from interfering compounds. epa.govresearchgate.net

Availability and Certification of Analytical Standards

The accuracy of any quantitative analysis is fundamentally dependent on the availability of high-quality, certified analytical standards. nih.gov For 1,2,6,7-TeBDF and other PBDF congeners, obtaining certified reference materials can be a challenge. nih.gov While standards for some congeners are commercially available, the synthesis and certification of all 135 PBDF congeners is a complex and expensive undertaking. sigmaaldrich.com

Environmental Fate, Transport, and Transformation of 1,2,6,7 Tetrabromo Dibenzofuran

Atmospheric Transport and Deposition Mechanisms

The atmospheric transport and deposition of 1,2,6,7-Tetrabromo-dibenzofuran are governed by its physicochemical properties, which dictate its partitioning between the gas and particulate phases in the atmosphere. As a member of the tetrabromodibenzofuran group, it is expected to be a semi-volatile organic compound (SVOC).

Polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs) are known to be transported over long distances in the atmosphere. aaqr.org The majority of PBDD/Fs in the atmosphere are associated with the particulate phase, with estimates suggesting around 90% are particle-bound. aaqr.org For polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs), which share similar structural and chemical characteristics, it has been observed that higher chlorinated congeners are predominantly found in finer particles. aaqr.org Specifically, over 80% of PCDD/Fs were found in particles with an aerodynamic diameter of less than 2.5 µm. aaqr.org This association with fine particulate matter is a key factor in their long-range atmospheric transport, as these smaller particles have longer atmospheric residence times.

Deposition of these compounds from the atmosphere occurs through both wet and dry deposition. Studies on PBDD/Fs in urban and suburban areas have shown that deposition fluxes can exhibit seasonal variations. For instance, in one study, deposition fluxes during the wet season were two to four times higher than in the dry season, with positive correlations observed between PBDD/F deposition and both rainfall and temperature.

The potential for long-range environmental transport of chemicals like this compound is assessed using various multimedia environmental fate models. documentsdelivered.com These models simulate the movement and distribution of chemicals across different environmental compartments, including air, water, soil, and biota.

Monitoring data from remote locations, such as the Arctic, provide evidence for the long-range transport of PBDD/Fs. The presence of these compounds in remote ecosystems, far from their original sources, confirms that they are subject to atmospheric transport on a global scale. For PCDD/Fs, monitoring at background stations has shown that concentrations can be influenced by large-scale atmospheric phenomena like El Niño and La Niña events, which affect transport from source regions. mdpi.com The ratio of different congeners can also provide insights into the sources and transport pathways. mdpi.com

Table 1: Key Parameters in Long-Range Transport Modeling This table presents a conceptual overview of parameters used in modeling the long-range transport of semi-volatile organic compounds like this compound. Specific values for this compound are not available.

| Parameter | Description | Relevance to Transport |

|---|---|---|

| Vapor Pressure | The pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases at a given temperature. | Influences the partitioning between the gas and particulate phases. Lower vapor pressure leads to greater association with particles and potential for long-range transport. |

| Octanol-Air Partition Coefficient (Koa) | The ratio of a chemical's concentration in octanol (B41247) to its concentration in air at equilibrium. | A high Koa indicates a tendency to partition from the atmosphere to organic matter in soil and vegetation, affecting deposition rates. |

| Atmospheric Half-Life | The time it takes for the concentration of the compound in the atmosphere to be reduced by half. | Determined by reactions with atmospheric oxidants (e.g., hydroxyl radicals). A longer half-life allows for transport over greater distances. |

Distribution and Partitioning in Environmental Compartments

Once released into the environment, this compound is expected to partition into various environmental compartments based on its physicochemical properties, particularly its hydrophobicity and lipophilicity.

As a brominated aromatic hydrocarbon, it is anticipated to have low aqueous solubility and a high octanol-water partition coefficient (Kow), leading to its association with organic matter in soil and sediment. Studies on a related isomer, 1,2,7,8-tetrabromodibenzofuran, have shown that it has an affinity for liver and adipose tissue in rats, which is a common characteristic of lipophilic compounds.

The exchange of this compound between the atmosphere and soil is a dynamic process involving deposition and volatilization. The direction of this exchange is influenced by factors such as soil and air concentrations, temperature, and the organic carbon content of the soil.

For PCDD/Fs, it has been observed that lower-chlorinated congeners can exhibit net volatilization from soil to air, while higher-chlorinated congeners are often near equilibrium or show net deposition. Given that this compound is a tetra-brominated compound, its behavior would likely fall between these two extremes, with the potential for both deposition and volatilization depending on specific environmental conditions.

In aquatic environments, this compound is expected to partition strongly to suspended particulate matter and bed sediments due to its hydrophobic nature. The sediment-water interface is a critical zone for the transformation and bioavailability of such compounds.

Modeling studies of PCDD/Fs in aquatic systems have indicated that sediments can act as both a sink and a source of these contaminants. nih.gov Following periods of high input, sediments can accumulate large quantities of these compounds. nih.gov Over time, as water column concentrations decrease due to reduced emissions, contaminated sediments can become a long-term source of these chemicals back into the water column through resuspension and diffusion. nih.gov This process can significantly delay the recovery of aquatic ecosystems from contamination.

Abiotic Transformation Pathways

The environmental persistence of this compound is determined by its resistance to various degradation processes. Abiotic transformation pathways, particularly photodegradation, are expected to be significant for this class of compounds.

Photodegradation, or photolysis, is the breakdown of chemical compounds by light. For PBDD/Fs, this process is considered a key abiotic degradation mechanism in both aquatic and atmospheric environments. The rate and products of photolysis are influenced by the medium (e.g., water, organic solvent), the presence of photosensitizers, and the wavelength of light.

Studies on the photolysis of other brominated compounds, such as tetrabromobisphenol A (TBBPA), have shown that degradation can occur under simulated solar light. url.edu The process can involve reductive debromination, leading to the formation of less brominated and potentially less toxic products. url.edu Research on a mixture of POPs, including PCDD/Fs and PBDEs, demonstrated that these compounds could be completely degraded in hexane (B92381) under UV irradiation. However, the degradation in a more complex matrix like fish oil was less efficient.

The kinetics of photolysis for this compound have not been specifically determined. However, it is expected that, like other PBDD/Fs, it would undergo photolytic degradation, particularly in the presence of sunlight. The efficiency of this process in natural waters would be influenced by the presence of dissolved organic matter, which can act as a photosensitizer but also attenuate light penetration.

Table 2: Predicted Physicochemical Properties of Tetrabromodibenzofuran This table presents general properties for tetrabromodibenzofuran as specific experimental data for the 1,2,6,7- isomer is not readily available. The values are indicative and sourced from general chemical property databases.

| Property | Predicted Value/Range | Significance |

|---|---|---|

| Molecular Formula | C12H4Br4O | Defines the elemental composition. |

| Molecular Weight | 487.85 g/mol | Influences diffusion and transport rates. |

| Melting Point | Approx. 240-250°C | Affects the physical state and environmental partitioning. |

| Water Solubility | Low | Low solubility in water leads to partitioning to soils, sediments, and biota. |

| Log Kow (Octanol-Water Partition Coefficient) | High | Indicates a high potential for bioaccumulation in fatty tissues. |

Photodegradation and Photolysis Kinetics in Aqueous and Atmospheric Systems

Biotic Transformation and Degradation Pathways

Microorganisms play a crucial role in the breakdown of persistent organic pollutants, including brominated dibenzofurans.

The microbial degradation of this compound can occur under both aerobic and anaerobic conditions, although the pathways differ significantly.

Anaerobic Degradation: As mentioned in the context of reductive debromination, anaerobic microbes are capable of removing bromine substituents from the aromatic rings. frontiersin.org This is a critical first step in the detoxification process, as the resulting lower-brominated dibenzofurans may be more susceptible to further degradation. nih.gov The complete mineralization of some brominated compounds, like tetrabromobisphenol A (TBBPA), has been shown to be achievable through a sequential anaerobic-aerobic process, where anaerobic debromination is followed by aerobic ring cleavage. nih.govnih.gov

Aerobic Degradation: In the presence of oxygen, aerobic bacteria can degrade the core dibenzofuran (B1670420) structure. Several bacterial strains have been identified that can utilize dibenzofuran as a sole source of carbon and energy. nih.govethz.ch The degradation pathway typically begins with an enzymatic attack on the aromatic rings. nih.gov

A key step in the aerobic degradation of dibenzofuran is the initial attack by dioxygenase enzymes. nih.govresearchgate.net Specifically, a multi-component enzyme system known as dibenzofuran 4,4a-dioxygenase initiates the process. ethz.chuni-konstanz.de This enzyme catalyzes the angular dioxygenation of the dibenzofuran molecule, inserting two oxygen atoms at the 4 and 4a positions. uni-konstanz.de This creates an unstable diene-diol-hemiacetal intermediate, which then spontaneously rearomatizes to form 2,2′,3-trihydroxybiphenyl. uni-konstanz.de This initial ring-opening step is crucial as it breaks the stable dibenzofuran structure, making it accessible to further enzymatic action. nih.gov While this mechanism has been extensively studied for the parent dibenzofuran, the presence of bromine atoms on the rings of this compound likely influences the rate and efficiency of this enzymatic attack.

Following the initial dioxygenase attack and formation of a trihydroxybiphenyl-like compound, further degradation proceeds via meta-cleavage of the hydroxylated aromatic ring. nih.gov This cleavage is catalyzed by another dioxygenase, leading to the formation of a linear acidic product. nih.gov In the degradation of dibenzofuran by Sphingomonas sp. strain HH69, the meta-cleavage product is 2-hydroxy-6-(2-hydroxyphenyl)-6-oxo-2,4-hexadienoic acid. nih.gov This is then hydrolyzed to salicylic (B10762653) acid and 2-hydroxypenta-2,4-dienoic acid, which can enter central metabolic pathways. nih.gov For brominated dibenzofurans, the degradation products would be halogenated analogues of these intermediates. The identification of these metabolites is critical for understanding the complete degradation pathway and assessing the environmental fate of the original contaminant. For instance, in the degradation of other brominated compounds, debrominated and hydroxylated versions of the parent compound and subsequent breakdown products have been identified. nih.govnih.gov

Data Tables

Table 1: Key Enzymes in Dibenzofuran Degradation

| Enzyme Name | Function | Organism Example |

| Dibenzofuran 4,4a-dioxygenase | Initiates degradation by angular dioxygenation of the dibenzofuran ring. ethz.chuni-konstanz.de | Sphingomonas wittichii RW1 nih.govresearchgate.net |

| 2,2′,3-trihydroxybiphenyl dioxygenase | Catalyzes the meta-cleavage of the hydroxylated biphenyl (B1667301) intermediate. nih.gov | Sphingomonas sp. strain DPO 1361 nih.gov |

| 2-hydroxy-6-oxo-6-phenyl-2,4-hexadienoic acid hydrolase | Hydrolyzes the ring cleavage product into smaller, metabolizable acids. nih.gov | Sphingomonas wittichii RW1 nih.gov |

Table 2: Potential Degradation Products of Dibenzofuran

| Parent Compound | Degradation Pathway | Key Intermediate/Product | Reference |

| Dibenzofuran | Aerobic Microbial Degradation | 2,2′,3-Trihydroxybiphenyl | uni-konstanz.de |

| Dibenzofuran | Aerobic Microbial Degradation | 2-Hydroxy-6-(2-hydroxyphenyl)-6-oxo-2,4-hexadienoic acid | nih.govnih.gov |

| Dibenzofuran | Aerobic Microbial Degradation | Salicylic acid | nih.gov |

| Dibenzofuran | Aquatic Photolysis | 2,2′-Dihydroxybiphenyl | csbsju.edu |

| Tetrabromobisphenol A | Anaerobic Microbial Degradation | Bisphenol A | nih.govnih.gov |

Fungal Remediation (Mycoremediation) Potential

Mycoremediation, the use of fungi to degrade or sequester contaminants, is a promising technology for halogenated organic compounds. conicet.gov.ar While no studies have focused specifically on the mycoremediation of this compound, research on similar compounds demonstrates significant potential. Ligninolytic fungi, particularly white-rot fungi, are highly effective due to their non-specific extracellular enzyme systems, which include laccases and peroxidases. slideshare.netvu.nlcapes.gov.br

Studies have shown that white-rot fungi like Phanerochaete chrysosporium and Phanerochaete sordida can degrade a range of PCDDs and PCDFs, achieving 70-75% removal within 14 days under laboratory conditions. slideshare.net The fungus Rigidoporus sp. FMD21 has been identified as capable of degrading the highly toxic 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (2,3,7,8-TCDD), with its extracellular enzymes achieving 77.4% degradation over 36 days. vu.nl Brown-rot fungi, such as Aspergillus aculeatus, have also shown the ability to degrade chlorinated dioxins, removing up to 21% of 1,2,3,4-tetrachlorodibenzo-p-dioxin (B167077) after a 30-day incubation period. nih.gov

The degradation mechanism involves enzymes that are typically used by the fungi to break down lignin, a complex polymer in wood. capes.gov.br This non-specific nature allows the enzymes to attack a wide array of persistent organic pollutants. vu.nl Given these findings, it is hypothesized that ligninolytic fungi could also degrade this compound, although the efficiency would depend on factors like the degree and position of bromine substitution.

Plant-Associated Degradation (Rhizoremediation) Studies

Rhizoremediation, a process that utilizes the synergistic relationship between plants and rhizosphere microbes to break down soil contaminants, has shown potential for dioxin-like compounds. researchgate.net Specific research on the rhizoremediation of this compound is not available, but studies on related compounds provide valuable insights.

A key study demonstrated that a combination of the dibenzofuran-degrading bacterium Comamonas sp. strain KD7 and white clover (Trifolium repens L.) significantly enhanced the remediation of soil spiked with dioxins. nih.gov The presence of the clover increased the degradation activity of the bacterium. nih.gov The plant's root system provides an environment conducive to microbial growth and activity, while root exudates can stimulate the metabolic pathways of degrading bacteria. researchgate.net This plant-microbe partnership has been identified as a potential tool for cleaning up soils contaminated with dibenzofurans and dioxins. researchgate.netnih.gov It is plausible that a similar system could be effective for PBDFs like this compound.

Bioaccumulation and Biotic Transfer in Ecological Food Webs

Polybrominated dibenzofurans are categorized as Persistent Organic Pollutants (POPs) due to their resistance to degradation, their ability to be transported over long distances, and their tendency to accumulate in the fatty tissues of living organisms. cimi.orgepa.gov This accumulation process is a critical step leading to potential biomagnification within food webs. cimi.orgepa.gov

Uptake and Accumulation in Aquatic and Terrestrial Organisms

Direct studies on the uptake and accumulation of this compound are scarce. However, the principles of bioaccumulation for persistent, lipophilic (fat-soluble) compounds are well-established. taylorandfrancis.com The tendency of a chemical to accumulate in an organism is often correlated with its hydrophobicity, commonly measured by the octanol-water partition coefficient (Kow). eeer.org Compounds with high Kow values tend to accumulate in the lipids of organisms. nih.gov

Research on PCDDs and PCDFs in aquatic ecosystems shows that these compounds are transferred from contaminated sediments and water to organisms. epa.govfrontiersin.org Benthic invertebrates and aquatic plants can accumulate these compounds, which are then transferred to fish and other predators. epa.gov Studies on the polychaete Hediste diversicolor revealed that it preferentially accumulates less chlorinated congeners like 2,3,7,8-TCDF, suggesting that bioaccumulation can be congener-specific. frontiersin.org Similarly, fish often selectively accumulate specific 2,3,7,8-substituted isomers. epa.gov

For PBDFs and the related PBDEs, accumulation has been observed in various organisms within both aquatic and terrestrial food chains. nih.govresearchgate.net The concentration of these compounds in organisms is often positively correlated with the lipid content of the tissues. researchgate.net

Table 1: Bioaccumulation Factors (BAF) for Selected Dioxin-like Compounds in Aquatic Organisms This table presents data for related chlorinated compounds due to a lack of specific data for this compound.

| Compound | Organism | Log BAF | Source |

|---|---|---|---|

| 1,2,3,4,6,7,8-HeptaCDD | Fathead Minnow | 2.71 (Log BCF) | epa.gov |

| 1,2,3,4,6,7,8-HeptaCDD | Rainbow Trout | 3.15 (Log BCF) | epa.gov |

| 1,2,3,4,6,7,8-HeptaCDD | Goldfish | 4.28 (Log BCF) | epa.gov |

Note: BCF (Bioconcentration Factor) refers to uptake from water only, while BAF (Bioaccumulation Factor) includes all exposure routes. Log values are presented.

Trophic Transfer and Biomagnification Potential in Ecosystems

Biomagnification is the process where the concentration of a contaminant increases at successively higher levels in a food web. cimi.orgepa.gov This phenomenon is a significant concern for highly persistent and lipophilic substances like PBDFs. usgs.gov The potential for a chemical to biomagnify is influenced by its resistance to metabolic degradation and its partitioning behavior between an organism's tissues and the environment. usgs.govresearchgate.net

While specific trophic transfer data for this compound is unavailable, studies on related compounds confirm the potential for biomagnification. Research on PBDEs in the Pearl River Estuary food web calculated Trophic Magnification Factors (TMFs) for several congeners. A TMF value greater than one indicates that the chemical biomagnifies. researchgate.net

Table 2: Trophic Magnification Factors (TMFs) for Selected PBDE Congeners in a Marine Food Web This table presents data for structurally similar PBDEs to infer the potential behavior of PBDFs.

| Compound | Trophic Magnification Factor (TMF) | Biomagnification Potential | Source |

|---|---|---|---|

| BDE-47 | > 1 | Yes | researchgate.net |

| BDE-66 | > 1 | Yes | researchgate.net |

| BDE-99 | > 1 | Yes | researchgate.net |

| BDE-100 | > 1 | Yes | researchgate.net |

| BDE-153 | > 1 | Yes | researchgate.net |

Studies have shown that biomagnification of persistent organic pollutants is not only significant in aquatic food webs but can be even more pronounced in food webs that include air-breathing animals like birds and mammals. researchgate.net This is due to differences in respiratory elimination pathways. The biomagnification of 2,3,7,8-TCDD, for example, is significant between fish and fish-eating birds. epa.gov Given that this compound shares the key characteristics of persistence and lipophilicity with compounds known to biomagnify, it is expected to pose a risk of trophic transfer and accumulation in top predators. usgs.govnih.gov

Ecological Implications and Environmental Management of Polybrominated Dibenzofurans

Ecological Distribution Patterns and Levels in Environmental Matrices

PBDFs are not intentionally produced but are formed as unintentional byproducts during the production and thermal degradation of brominated flame retardants (BFRs). nih.govresearchgate.net Consequently, they are found in various environmental compartments, often in complex mixtures with other halogenated compounds. epa.gov

Atmosphere: Atmospheric transport is a primary pathway for the widespread dispersal of PBDFs from sources like industrial emissions and incineration. epa.gov They can exist in the atmosphere in both gaseous and particle-adsorbed phases. epa.gov

Soil and Sediment: PBDFs have been detected in soils and sediments, particularly in areas with intensive electronic waste (e-waste) recycling activities. researchgate.net In one study at an e-waste recycling site in Southern China, PBDD/F concentrations reached up to 3793 ng/kg dry weight in topsoils and 527 ng/kg dry weight in surface sediment. researchgate.net These levels were significantly higher than in reference sites, indicating localized contamination from activities like dismantling and open burning. researchgate.net Similarly, studies in Dongting Lake, China, found that PCDD/F contamination was not limited to the surface soil but also extended into the subsoil, with average total I-TEQ values of 30.3 pg/g dry weight in surface soils. nih.gov

Aquatic Environments: In aquatic systems, the hydrophobic nature of PBDFs leads to their association with sediments. wolkersdorfer.info Over time, these compounds can accumulate in aquatic organisms, posing a threat to the entire food web. wolkersdorfer.infonih.gov

Biota: The bioaccumulative nature of PBDFs means they are found in the fatty tissues of wildlife and humans. pops.intenv-health.org Their presence has been confirmed in various biological matrices, including human milk, and in high-trophic-level species such as seals and whales, underscoring their potential for biomagnification. nih.govenv-health.org

Interactive Data Table: Environmental Levels of PBDFs

Below is an interactive table summarizing the levels of PBDFs found in different environmental matrices from various studies.

| Environmental Matrix | Location | Concentration Range | Key Findings | Reference |

| Workshop Dust | E-waste recycling site, China | 122–4667 ng/kg dw | High levels indicate a direct source of contamination from e-waste processing. | researchgate.net |

| Topsoil | E-waste recycling site, China | 19.6–3793 ng/kg dw | Significant contamination from recycling activities, with potential for long-distance transport. | researchgate.net |

| Surface Sediment | E-waste recycling site, China | 527 ng/kg dw | Serves as a sink for PBDD/Fs, with an increased contribution from more toxic congeners over time. | researchgate.net |

| Bank Soil | Dongting Lake, China | 5.53 to 75.6 pg/g dw (I-TEQ) | Contamination extends into the subsoil, reflecting various historical and ongoing sources. | nih.gov |

| Sewage Sludge | Municipal wastewater treatment plants | Not detected to 3 µg/kg | Indicates that wastewater treatment processes can concentrate these pollutants. | inchem.org |

Strategies for Environmental Remediation of Contaminated Sites

The remediation of sites contaminated with POPs like PBDFs is complex and requires a range of technologies tailored to the specific conditions of the site and the contaminants present. pops.int

In-situ and Ex-situ Remediation Technologies for POPs-Contaminated Media

Remediation technologies can be broadly categorized as in-situ (in place) or ex-situ (removed for treatment). frtr.gov

In-situ technologies treat the contaminated soil or groundwater without excavation. frtr.gov This approach can be less disruptive and more cost-effective. frtr.gov Examples include:

Bioventing: Supplying oxygen to the subsurface to stimulate the aerobic biodegradation of contaminants. frtr.gov

In-situ chemical oxidation (ISCO): Injecting chemical oxidants into the contaminated area to destroy pollutants. epa.gov

In-situ thermal treatment: Applying heat to the subsurface to volatilize or destroy contaminants. epa.gov

Ex-situ technologies involve the excavation of contaminated soil or the pumping of contaminated groundwater for treatment. mdpi.com These methods can offer more control and certainty of treatment but are often more expensive and disruptive. mdpi.com Examples include:

Landfarming: Spreading contaminated soil in a thin layer to enhance microbial degradation through aeration and nutrient addition. mdpi.com

Biopiles: Piling excavated soil and stimulating microbial activity through aeration and nutrient management. mdpi.com

Bioreactors: Treating contaminated soil or water in enclosed vessels where conditions can be precisely controlled. mdpi.com

Thermal desorption: Heating excavated soil to volatilize contaminants, which are then captured and treated. clu-in.org

Bioremediation Approaches for Persistent Organic Pollutants (POPs)

Bioremediation utilizes microorganisms to degrade or transform hazardous substances into less toxic forms. researchgate.net It is considered a cost-effective and environmentally friendly approach for POPs. researchgate.net

Intrinsic Bioremediation: This relies on the natural ability of indigenous microorganisms to break down contaminants without human intervention. frtr.gov

Enhanced Bioremediation (Biostimulation): This involves the addition of nutrients, electron acceptors (like oxygen), or other amendments to stimulate the activity of native microbial populations. frtr.gov

Bioaugmentation: This is the introduction of specific microbial strains with the desired degradative capabilities to a contaminated site. frtr.gov

Research has shown that both aerobic and anaerobic microbial processes can be effective in degrading halogenated compounds. For instance, reductive dechlorination, an anaerobic process, is a key step in the detoxification of highly chlorinated dioxins and furans. researchgate.net Compost-amended landfill reactors operating under hypoxic conditions have also demonstrated high efficiency in degrading PCDD/Fs in contaminated soils. nih.gov

Physical and Chemical Treatment Methodologies for Contaminated Matrices

Physical and chemical treatment methods are often used for heavily contaminated sites or as part of a treatment train in conjunction with other technologies. youtube.com

Incineration: High-temperature combustion has historically been a common method for destroying POPs. However, there are concerns about the formation of toxic byproducts like dioxins and furans if not properly controlled. clu-in.org

Non-combustion technologies: A variety of non-combustion methods are gaining prominence due to their potential to destroy POPs without generating harmful emissions. clu-in.orgyoutube.com These include:

Base-catalyzed decomposition (BCD): A chemical process that breaks down halogenated organic compounds. clu-in.org

Gas-phase chemical reduction (GPCR): A technology that uses hydrogen to reduce and detoxify organic contaminants at high temperatures. clu-in.org

Mechanochemical dehalogenation (MCD): A process that uses mechanical energy to induce chemical reactions that break down contaminants. clu-in.org

Adsorption: Using materials like activated carbon to bind and remove contaminants from water or soil. epa.gov

Chemical Precipitation: A process used to remove dissolved contaminants from water by converting them into solid, insoluble particles that can be filtered out. researchgate.net

Regulatory Frameworks and International Conventions (e.g., Stockholm Convention) in Environmental Context

The global threat posed by POPs has led to the establishment of international agreements to control their production, use, and release.

The Stockholm Convention on Persistent Organic Pollutants is a key international treaty aimed at protecting human health and the environment from POPs. pops.int It requires parties to take measures to eliminate or reduce the release of these chemicals into the environment. pops.int The Convention initially targeted a list of 12 POPs, including polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/PCDFs), and has since been expanded to include other chemicals. epd.gov.hk PBDFs, due to their persistence, bioaccumulation potential, and toxicity, fall under the purview of such regulations. env-health.orgwww.gov.uk The Convention lists substances for elimination (Annex A), restriction (Annex B), or reduction of unintentional releases (Annex C). pops.int

The Basel Convention on the Control of Transboundary Movements of Hazardous Wastes and their Disposal also plays a role in the management of POP-containing wastes, ensuring their environmentally sound disposal. sunstreamglobal.com

In addition to these global treaties, many countries and regions have their own regulations. For example, the European Union (EU) has implemented the POPs Regulation (EU) 2019/1021 , which sets strict limits on the production, use, and release of POPs within its member states. hqts.com This regulation works in concert with other EU legislation like REACH to manage chemical risks. hqts.comcsb.gov.tr

These regulatory frameworks are essential for driving the development and implementation of effective environmental management and remediation strategies for POPs like PBDFs. They promote the use of best available techniques and best environmental practices to prevent the formation and release of these hazardous substances. pops.int

Advanced Research Directions and Knowledge Gaps for 1,2,6,7 Tetrabromo Dibenzofuran Studies

Development of Novel Analytical Tools for Ultratrace Detection and Isomer-Specific Analysis

The accurate assessment of 1,2,6,7-Tetrabromo-dibenzofuran's environmental prevalence and risk hinges on the availability of sophisticated analytical methods capable of detecting minute concentrations and distinguishing between its various isomers. Current research gaps necessitate the development of more sensitive and specific analytical tools.

Future advancements should focus on enhancing existing techniques like gas chromatography-mass spectrometry (GC-MS), which has been a cornerstone for analyzing related polychlorinated dibenzofurans (PCDFs). nih.gov While electron impact mass spectra are not always isomer-specific, techniques like positive ion methane (B114726) chemical ionization mass spectra have shown a greater degree of isomer distinction for chlorinated analogues and could be further developed for brominated compounds. nih.gov A significant challenge remains in developing methods that are not only sensitive but also capable of high-throughput analysis to process a large number of environmental samples efficiently.

A critical area of research is isomer-specific analysis. The toxicological properties of polyhalogenated dibenzofurans can vary significantly between isomers, making it essential to distinguish them. The principles applied in the isomer profiling of other persistent organic pollutants, such as perfluorinated substances, could serve as a valuable model. nih.govresearchgate.net These approaches reveal that different manufacturing processes can yield distinct isomer profiles, which can be used for source tracking. nih.govresearchgate.net Applying this concept to this compound would require the synthesis and characterization of pure standards for each isomer and the development of advanced chromatographic techniques capable of their complete separation. Furthermore, the branching of alkyl chains in other pollutants is known to affect their environmental transport, degradation, and toxicity; similar effects could be expected for different isomers of brominated dibenzofurans. nih.gov

Table 1: Analytical Techniques for Halogenated Aromatic Compounds

| Analytical Technique | Application & Findings | Reference |

|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | Evaluation of 26 PCDF congeners; electron impact mass spectra are not highly isomer-specific, but chemical ionization shows greater distinction. | nih.gov |

| GC with Triple Quadrupole Mass Spectrometry (GC-QqQ-MS/MS) | Developed for improved analysis of PCDD/Fs and dioxin-like PCBs in contaminated soils, involving a one-step cleanup method. | nih.gov |

| Automated Multi-step Cleanup | A strategy for purifying and fractionating PBDEs, PCDD/Fs, and PCBs from fatty matrices before GC-MS analysis. | researchgate.net |

| Isomer Profiling | Used for perfluorinated substances to distinguish between manufacturing sources (electrochemical fluorination vs. telomerization) and to understand isomer-specific environmental fate. | nih.govresearchgate.net |

Elucidation of Complex Formation Pathways under Varied Environmental Conditions

This compound is not produced commercially but forms as an unintentional byproduct in various industrial and environmental processes. inchem.org A significant knowledge gap exists in fully understanding the complex pathways leading to its formation under diverse conditions.

One major source is the thermal degradation of brominated flame retardants (BFRs) used in consumer products. inchem.orgresearchgate.net During processes like incineration, pyrolysis, or even uncontrolled burning, BFRs can decompose and form a range of polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs). researchgate.net The formation mechanisms are influenced by factors such as temperature, oxygen concentration, and the specific polymer matrix containing the BFR. researchgate.net

Another critical pathway is the photochemical degradation of BFRs, particularly polybrominated diphenyl ethers (PBDEs). inchem.orgmdpi.com For instance, photolysis of BDE-28 (a tribromodiphenyl ether) in simulated soil-washing solutions has been shown to produce dibromodibenzofurans. mdpi.com Research is needed to determine the specific conditions and precursors that favor the formation of the 1,2,6,7-Tetrabromo isomer.

Mechanistic studies on related compounds provide further insight. The formation of dibenzofurans from polycyclic aromatic hydrocarbons (PAHs) like phenanthrene (B1679779) and fluorene (B118485) has been investigated, showing that reactions initiated by radicals such as hydroxyl (∙OH) and chlorine monoxide (ClO∙) are key. mdpi.com These studies suggest that similar radical-initiated reactions could transform brominated precursors into this compound in combustion systems or polluted atmospheric environments.

Mechanistic Studies of Environmental Transformation Processes

Once formed, this compound can undergo various transformation processes in the environment, which dictate its persistence and ultimate fate. The primary mechanisms include photolysis, microbial degradation, and other chemical reactions.

Photodegradation is a key transformation pathway. Studies on the closely related 2,3,7,8-tetrachlorodibenzofuran (B131793) (TCDF) have demonstrated that it can be effectively degraded by UV irradiation. mdpi.comresearchgate.net The process can be significantly enhanced by photocatalysts like titanium-silicon (Ti-Si) oxide composites, which led to 98-99% degradation of TCDF within 70 minutes under UV light. mdpi.comresearchgate.net The primary degradation products were found to be less chlorinated congeners, indicating a stepwise dehalogenation process. mdpi.com Similar photocatalytic degradation pathways are highly probable for this compound, but specific reaction kinetics and byproduct formation need to be investigated. Direct photolysis, without catalysts, also plays a significant role in the degradation of other brominated compounds. nih.gov

Microbial degradation represents another critical, yet understudied, transformation route. Research on other polyhalogenated compounds has shown that both anaerobic and aerobic microorganisms can facilitate dehalogenation. Anaerobic microbes, particularly Dehalococcoides species, are known to reductively dehalogenate PBDEs and PCDDs. frontiersin.orgresearchgate.net This process typically involves the removal of bromine or chlorine atoms, leading to less toxic, lower-halogenated compounds. nih.govacs.org Aerobic bacteria, such as certain Sphingomonas species, have also demonstrated the ability to completely debrominate some PBDEs. nih.gov The potential for microbial consortia to degrade this compound, and the specific enzymes involved, remains a significant knowledge gap.

Predictive Modeling of Environmental Fate and Transport

Predictive models are essential tools for estimating the environmental distribution, persistence, and potential exposure risks of chemicals like this compound. However, the accuracy of these models is limited by the lack of specific physicochemical data for this compound.

Multimedia environmental fate models , often based on the fugacity concept, have been used to simulate the environmental profile and fate of PCDDs and PCDFs. nih.gov These models estimate the mass fluxes between different environmental compartments (air, water, soil, sediment) and predict where the chemical is likely to accumulate. nih.gov For PCDD/Fs, modeling has shown that major fluxes are to soil and water via deposition, with degradation occurring mainly in soil and sediment. nih.gov To apply these models effectively to this compound, precise data on its vapor pressure, water solubility, and octanol-water partition coefficient are required.

Biodegradation prediction frameworks offer another promising research direction. Computational tools like BNICE (Biodegradation Network Integrated Computational Explorer) can predict novel biodegradation pathways for xenobiotic compounds. nih.gov By inputting the structure of this compound and known metabolic reaction rules, such frameworks could generate potential aerobic and anaerobic degradation networks and identify thermodynamically feasible pathways. nih.gov This predictive capability can guide laboratory experiments and help to identify microorganisms or enzymes capable of its bioremediation.

Integrated Remediation Strategies for Complex Polybrominated Contamination

Developing effective remediation strategies for sites contaminated with this compound and other polybrominated compounds is a significant challenge. Due to the complexity of the contamination, which often includes a mixture of pollutants, integrated approaches combining multiple technologies are required.

Bioremediation is considered an environmentally friendly and cost-effective approach. nih.gov Strategies could involve bioaugmentation, where specific microbial consortia known for dehalogenation are introduced to a contaminated site, or biostimulation, which involves adding nutrients or electron donors to enhance the activity of native degrading microorganisms. frontiersin.orgmdpi.com The success of bioremediation is often greater with microbial consortia rather than single strains, as different species can work synergistically to break down complex mixtures of contaminants. mdpi.com

Physicochemical treatment methods can be combined with bioremediation for a more comprehensive cleanup.

Thermal Treatment: High-temperature incineration (e.g., 850-1200°C) has proven highly effective for removing PCDD/Fs from contaminated soils, achieving over 99.99% removal efficiency. nih.gov This technology could be applied to soils heavily contaminated with PBDFs, although it is energy-intensive and requires robust air pollution control devices to prevent the release of toxic byproducts. nih.gov

Advanced Oxidation/Reduction Processes: Techniques like photocatalysis, as discussed earlier, can degrade these compounds in aqueous solutions. mdpi.commdpi.com Degradation in supercritical fluids, such as isopropanol (B130326) with the addition of a base like KOH, has shown high debromination efficiency (over 95%) for BFRs in plastics and could be adapted for soil or sediment treatment. nih.gov

Soil Washing: This technique uses washing agents like surfactants to remove contaminants from soil. mdpi.com The resulting contaminated liquid then requires further treatment, for which methods like photolysis are being explored. mdpi.com

An integrated strategy might involve initial soil washing to concentrate the pollutants, followed by bioremediation or a chemical degradation technique to destroy the contaminants, and finally, thermal treatment for any highly concentrated residual waste.

Q & A

Q. What experimental approaches are recommended for synthesizing and characterizing 1,2,6,7-tetrabromo-dibenzofuran derivatives?

Synthesis typically involves halogenation of dibenzofuran using brominating agents under controlled conditions. For characterization, employ nuclear magnetic resonance (NMR) for structural elucidation and high-resolution mass spectrometry (HRMS) for molecular weight confirmation. Gas chromatography (GC) with flame ionization detection or mass spectrometry (GC-MS) is critical for purity analysis, with calibration curves (R² > 0.98) ensuring quantification accuracy .

Q. How can researchers detect and quantify trace levels of brominated dibenzofurans in environmental matrices?

Use GC-HRMS (gas chromatography-high resolution mass spectrometry) with isotope dilution for precise quantification. For screening, bioassays like DR CALUX (Dioxin-Responsive Luciferase Expression) are effective, though confirmatory GC-HRMS is required to distinguish this compound from structurally similar contaminants . Calibration standards should span 1–100 ppm, with detection limits validated via spike-recovery experiments in relevant matrices (e.g., soil, biological tissues) .

Q. What are the key environmental persistence mechanisms of brominated dibenzofurans?

Brominated dibenzofurans exhibit resistance to photolytic and microbial degradation due to strong C-Br bonds and planar aromatic structures. Adsorption to activated carbon (Langmuir isotherm model) effectively captures these compounds, with diffusion coefficients (e.g., 10⁻⁶ cm²/s at 25°C) influenced by temperature and pore structure . Pyrolysis studies indicate decomposition above 500°C, forming CO, CO₂, and HBr, but incomplete combustion risks generating secondary pollutants .

Advanced Research Questions

Q. How do metabolic pathways differ between this compound and its chlorinated analogs?

In murine models, brominated furans undergo slower hepatic metabolism compared to chlorinated analogs. Cytochrome P450 enzymes preferentially hydroxylate brominated derivatives at the 3- and 4-positions, forming glucuronide conjugates. The metabolic ratio (M/P) for tetrabromo derivatives (0.83 × 10⁻⁴ to 4.5 × 10⁻⁴) is 10× lower than for chlorinated congeners, indicating reduced detoxification efficiency .

Q. What computational methods are suitable for predicting thermochemical properties of brominated dibenzofurans?